6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Etherification: The chlorinated benzimidazole is reacted with 3,4-dichlorobenzyl alcohol in the presence of a base such as potassium carbonate to form the ether linkage.
Chemical Reactions Analysis
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups present in the molecule.
Scientific Research Applications
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other benzimidazole derivatives that have applications in agriculture and material science.
Mechanism of Action
The mechanism of action of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets in the biological system. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives such as:
2-(4-chlorophenyl)-1H-benzimidazole: Known for its antifungal activity.
5,6-dimethyl-1H-benzimidazole: Used as a precursor in the synthesis of vitamin B12.
2-(2-furyl)-1H-benzimidazole: Exhibits significant antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
6-chloro-1-[(3,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2O2/c1-27-16-6-3-14(4-7-16)21-25-19-9-5-15(22)11-20(19)26(21)28-12-13-2-8-17(23)18(24)10-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVCFEDZJHJAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.